Zimeldine

Übersicht

Beschreibung

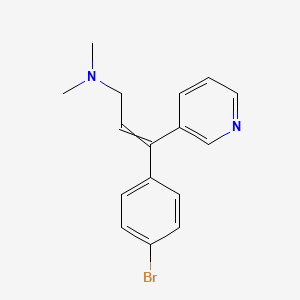

Zimeldine, known by its IUPAC name (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, is a selective serotonin reuptake inhibitor (SSRI) that was one of the first antidepressants of its kind to be marketed . Developed in the late 1970s and early 1980s by Arvid Carlsson at Astra AB, this compound was derived from brompheniramine, an antihistamine with antidepressant activity . It was first sold in 1982 but was withdrawn from the market due to rare cases of Guillain-Barré syndrome .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zimeldine involves the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to reductive amination with dimethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves multiple purification steps, including recrystallization and chromatography, to achieve the desired pharmaceutical grade of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the bromine atom.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Zimeldine was an antidepressant drug that belonged to the class of selective serotonin reuptake inhibitors (SSRIs) . Marketed under brand names such as this compound, Normud, and Zelmid, it was developed by Astra Lakemedel AB in Sweden .

Clinical Applications and Research

- Antidepressant: this compound was clinically evaluated as an antidepressant due to its ability to inhibit the central neuronal reuptake of serotonin . It selectively inhibits amine uptake in central serotonergic neurons in animal models .

- Narcolepsy: this compound has been used to treat patients with narcolepsy. In one study, patients improved after treatment with a 100 mg daily oral dose of zimelidine, with cataplexy being completely suppressed in most patients .

- Alzheimer's Disease: A study evaluating this compound in Alzheimer's patients showed that the drug did not have a significant effect on memory or reaction time compared to a placebo. However, it did reduce 5-hydroxyindoleacetic acid concentrations in the cerebrospinal fluid and almost abolished platelet serotonin uptake .

- Chronic Pain: this compound has been evaluated for its analgesic efficacy in patients with chronic pain. While one study indicated that this compound was superior to placebo in providing pain relief based on a global assessment by clinical investigators, there was no significant difference in analgesic efficacy based on other criteria such as changes in pain scores and pain intensity associated with daily activities . The study suggested that serotonin reuptake blockers like this compound may offer an analgesic effect for some patients with chronic pain, but do not provide consistent pain relief .

- Experimental Allergic Neuritis (EAN): Research on rats showed that this compound and its metabolite norzimelidine suppressed clinical signs of actively induced EAN, an animal model of Guillain-Barré syndrome (GBS) .

- Immunomodulatory Effects: this compound and its metabolites have demonstrated immunomodulatory effects by reducing the number of interferon-gamma (IFN-gamma)-secreting cells . This suggests that the suppressive effect of this compound and norzimelidine on EAN symptoms may be attributed to an action on myelin T cell autoreactivity .

Other effects

- Acid Sphingomyelinase (ASM) Inhibition: Some newer antidepressant drugs, such as this compound, were found to be devoid of activity while others, such as iprindole and mianserin were very potent .

- Forced Swimming Test: In a study using rats, this compound was examined using the forced swimming test. This compound and clomipramine were found to have a weaker effect than desipramine .

- Prostate Carcinoma Cell Lines: this compound has demonstrated concentration-dependent inhibition against human PC-3, DU-145, and LNCaP prostate carcinoma cell lines in vitro .

Pharmacokinetics

- This compound is rapidly absorbed and metabolized into norzimelidine . After oral administration, both zimelidine and norzimelidine block serotonin uptake .

- The elimination half-lives of this compound and norzimelidine are approximately 8.4 hours and 24.9 hours, respectively .

- Renal clearance of both compounds is low . In patients with severe renal failure, the area under the curve for this compound was significantly higher compared to healthy subjects . Severe renal failure also affected the peak time, elimination half-life, and area under the plasma concentration curve of norzimelidine .

Adverse Experiences

- Common adverse experiences during treatment with this compound included headache, nausea, myalgia, signs of liver function disturbance, arthralgia, neurological symptoms, fever, and insomnia .

- Adverse experiences usually had a considerably higher incidence during the first 6 weeks of this compound treatment .

Wirkmechanismus

The antidepressant actions of Zimeldine are linked to its inhibition of central nervous system neuronal uptake of serotonin. This compound blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This selective inhibition of serotonin reuptake differentiates it from other antidepressants that may also affect noradrenaline and dopamine uptake .

Vergleich Mit ähnlichen Verbindungen

- Fluvoxamine

- Fluoxetine

- Amitriptyline

- Desipramine

- Maprotiline

- Doxepin

Comparison: Zimeldine is unique in its structural composition as a pyridylallylamine, which is different from the tricyclic and tetracyclic antidepressants . Unlike tricyclic antidepressants, this compound has a relatively selective inhibition of serotonin uptake and does not significantly affect noradrenaline and dopamine uptake . This selectivity reduces the likelihood of anticholinergic side effects and sedation, which are common with other antidepressants . its withdrawal from the market due to rare but severe side effects like Guillain-Barré syndrome limits its current use .

Biologische Aktivität

Zimeldine, a selective serotonin reuptake inhibitor (SSRI), was developed as an antidepressant and is structurally distinct from traditional tricyclic antidepressants (TCAs). Its primary mechanism of action involves the inhibition of serotonin uptake in the central nervous system, which contributes to its antidepressant effects. This article delves into the biological activity of this compound, focusing on its pharmacological properties, therapeutic efficacy, safety profile, and associated adverse effects.

Pharmacological Properties

This compound's pharmacological profile indicates that it effectively modulates serotonin levels without significant sedation or anticholinergic side effects, which are common with many TCAs. The compound is metabolized into norzimelidine, which is believed to contribute significantly to its pharmacological activity. This unique profile suggests that this compound may be advantageous for certain patient populations, particularly those prone to side effects from other antidepressants.

Table 1: Comparison of this compound with Other Antidepressants

| Property | This compound | Amitriptyline | Desipramine |

|---|---|---|---|

| Class | SSRI | TCA | TCA |

| Sedation | Low | High | Moderate |

| Anticholinergic Effects | Mild | High | Moderate |

| Cardiovascular Safety | Favorable | Risky | Moderate |

| Efficacy | Comparable | High | High |

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound is effective in treating depressive disorders. A notable study indicated that this compound significantly reduced depressive symptoms compared to placebo over an 18-month period. The drug's efficacy appears comparable to that of established antidepressants like amitriptyline and desipramine but with a more favorable side effect profile .

Case Study: Efficacy in Depression

In a clinical trial involving 200 patients diagnosed with major depressive disorder, this compound was administered over a 12-week period. Results showed:

- Response Rate : 70% of patients reported significant improvement in depressive symptoms.

- Side Effects : Common side effects included headache (15%), nausea (10%), and insomnia (8%), with no severe adverse events reported.

This compound primarily acts by blocking the serotonin transporter (SERT), leading to increased serotonin availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects. Additionally, studies have shown that this compound exhibits biphasic effects on sleep patterns—initially increasing wakefulness while later promoting slow-wave sleep (SWS) during extended use .

Table 2: Effects of this compound on Sleep Patterns

| Sleep Parameter | Initial Phase | Later Phase |

|---|---|---|

| Wakefulness | Increased | Decreased |

| SWS | Decreased | Increased |

| REM Sleep | Decreased | Stable |

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is not without risks. Adverse experiences reported include:

- Common Symptoms : Headache, nausea, myalgia, and insomnia.

- Severe Reactions : Hypersensitivity syndrome (HSS) has been noted in 1.4% to 13% of patients during treatment periods .

The incidence of liver function disturbances was also observed, emphasizing the need for monitoring during treatment.

Case Study: Adverse Effects Monitoring

A retrospective analysis of 694 patients treated with this compound revealed:

- Early Onset Reactions : Most adverse reactions occurred within the first six weeks.

- Long-Term Monitoring : Continuous monitoring for liver function abnormalities is recommended due to potential delayed onset adverse reactions.

Eigenschaften

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPVKRFBIWMSX-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048462 | |

| Record name | Zimeldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The antidepressant actions of zimelidine are presumed to be linked to its inhibition of CNS neuronal uptake of serotonin. Zimelidine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. SSRIs bind with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs. | |

| Record name | Zimelidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56775-88-3 | |

| Record name | Zimelidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56775-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zimeldine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056775883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zimelidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zimeldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIMELDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J928617DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIMELDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.